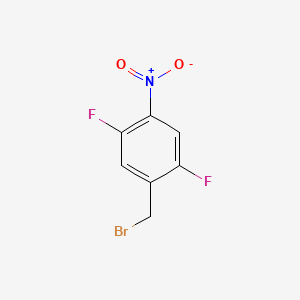
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate
描述
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is a heterocyclic compound that belongs to the class of piperidines. It is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The compound is characterized by its molecular formula C17H27NO6 and a molecular weight of 341.40 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate typically involves the reaction of diethyl malonate with 1-(tert-butoxycarbonyl)piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms. For example, it may be involved in the inhibition of enzymes or modulation of receptor activity, depending on the final structure of the synthesized molecule .
相似化合物的比较
Similar Compounds
- Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate
- Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
- Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)propionate
Uniqueness
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its tert-butoxycarbonyl protecting group also provides stability during chemical reactions, making it easier to handle and manipulate in various synthetic processes .
属性
IUPAC Name |
diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZKIWMMLRNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732485 | |
| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251760-53-8 | |
| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)






